BenchChemオンラインストアへようこそ!

Dacomitinib

Non-Small Cell Lung Cancer EGFR Mutation Clinical Trial

Select Dacomitinib for oncology research based on unique pharmacological advantages: irreversible pan-HER inhibition, proven superior OS vs gefitinib in ARCHER 1050, distinct CYP2D6 metabolism offering a unique DDI profile, and superior PFS in uncommon EGFR mutations per AFANDA. Ideal for NSCLC resistance mechanism and HER family co-signaling studies. Ensure you obtain the specific compound with documented bioactivity, not simply a generic TKI.

Molecular Formula C24H25ClFN5O2
Molecular Weight 469.9 g/mol
CAS No. 1110813-31-4
Cat. No. B1663576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDacomitinib
CAS1110813-31-4
Synonymsdacomitinib
N-(4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl)-4-(1-piperidinyl)-2-butenamide
PF 00299804
PF-00299804
PF00299804
Vizimpro
Molecular FormulaC24H25ClFN5O2
Molecular Weight469.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4
InChIInChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+
InChIKeyLVXJQMNHJWSHET-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
Solubility<1 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Dacomitinib (CAS 1110813-31-4): An Irreversible Pan-HER Tyrosine Kinase Inhibitor for EGFR-Mutated NSCLC


Dacomitinib (CAS 1110813-31-4, PF-00299804) is a second-generation, orally bioavailable, irreversible small-molecule tyrosine kinase inhibitor (TKI) [1]. It belongs to the quinazolinamine class and exerts its antitumor activity by covalently binding to and inhibiting members of the human epidermal growth factor receptor (HER) family, specifically EGFR (HER1), HER2, and HER4 [2]. Unlike first-generation EGFR inhibitors such as gefitinib and erlotinib, dacomitinib's irreversible binding and broader target profile confer distinct pharmacological and clinical properties, particularly in the first-line treatment of advanced non-small cell lung cancer (NSCLC) with activating EGFR mutations [3]. Its procurement is typically reserved for specialized clinical oncology research and preclinical studies targeting the HER signaling axis.

Why Dacomitinib Cannot Be Substituted with Other First or Second-Generation EGFR Inhibitors


Substitution of dacomitinib (CAS 1110813-31-4) with other EGFR TKIs is precluded by key pharmacological and clinical differences. First-generation reversible inhibitors like gefitinib and erlotinib lack HER2/HER4 inhibition, while the second-generation irreversible inhibitor afatinib differs in its side effect profile and metabolism. Crucially, dacomitinib's distinct metabolism primarily via CYP2D6 [1] creates a unique drug-drug interaction (DDI) profile compared to afatinib. Furthermore, head-to-head clinical data demonstrate a significant overall survival (OS) benefit for dacomitinib over gefitinib [2], a benchmark not met by other first-line EGFR TKIs versus chemotherapy. These quantifiable differences in target profile, metabolic pathway, and clinical outcomes necessitate a product-specific, evidence-based selection for research or clinical trial procurement.

Quantitative Evidence for Dacomitinib (CAS 1110813-31-4) Versus Comparators


Superior Overall Survival Compared to Gefitinib in Phase III ARCHER 1050 Trial

In the randomized Phase III ARCHER 1050 trial, dacomitinib demonstrated a statistically significant improvement in overall survival (OS) compared to gefitinib in patients with newly diagnosed, advanced EGFR-mutant NSCLC [1]. The median OS was 34.1 months for dacomitinib versus 26.8 months for gefitinib [1].

Non-Small Cell Lung Cancer EGFR Mutation Clinical Trial

Significantly Prolonged Progression-Free Survival Over Gefitinib

In the pivotal ARCHER 1050 trial, dacomitinib significantly improved progression-free survival (PFS) compared to gefitinib [1]. The median PFS was 14.7 months for dacomitinib versus 9.2 months for gefitinib, as assessed by independent review [1]. This represents a 41% reduction in the risk of disease progression or death.

Progression-Free Survival EGFR-TKI Clinical Trial

Broader Kinase Inhibition Profile Including HER2 and HER4

Dacomitinib is an irreversible pan-HER inhibitor with a broader target profile than first-generation EGFR TKIs [1]. In cell-free assays, it potently inhibits EGFR (IC50: 6 nM), HER2 (IC50: 45.7 nM), and HER4 (IC50: 73.7 nM) [1]. In contrast, gefitinib and erlotinib are highly selective for EGFR and do not inhibit HER2 or HER4 at clinically relevant concentrations [2].

Kinase Selectivity HER2 HER4

Favorable Activity in Uncommon EGFR Mutations Compared to Afatinib

In a real-world comparative cohort study (AFANDA) of NSCLC patients harboring uncommon EGFR mutations, dacomitinib demonstrated more favorable activity than afatinib [1]. The median PFS for dacomitinib was 14.0 months compared to 10.0 months for afatinib in this specific population [1].

Uncommon EGFR Mutations Comparative Effectiveness Real-World Evidence

Distinct Adverse Event Profile: Lower Incidence of Diarrhea than Afatinib

A real-world observational study comparing first-line dacomitinib and afatinib in EGFR-mutant NSCLC found similar efficacy but distinct side effect profiles [1]. The incidence of all-grade diarrhea was significantly lower with dacomitinib (35.5%) compared to afatinib (75.8%) [1].

Adverse Events Safety Profile Comparative Safety

Distinct Metabolism and Drug-Drug Interaction Profile via CYP2D6

Dacomitinib's metabolic pathway is distinct from other EGFR TKIs. It is primarily metabolized by CYP2D6 to an active metabolite [1]. This creates a unique drug-drug interaction (DDI) potential with CYP2D6 substrates or inhibitors. In contrast, afatinib is a substrate of P-glycoprotein and undergoes minimal CYP-mediated metabolism, while gefitinib and erlotinib are primarily metabolized by CYP3A4 [2].

Pharmacokinetics Drug-Drug Interaction CYP2D6

Best-Fit Applications for Procuring Dacomitinib (CAS 1110813-31-4)


First-Line Treatment of EGFR-Mutant NSCLC (Exon 19del or L858R)

Dacomitinib is indicated for research in models of advanced NSCLC with activating EGFR mutations. The evidence from the ARCHER 1050 trial [1] demonstrates a significant OS and PFS benefit over gefitinib, making it a compelling compound for studies evaluating first-line therapeutic strategies and mechanisms of resistance in this specific patient population.

Investigating NSCLC with Uncommon EGFR Mutations

Based on data from the AFANDA study [1], dacomitinib shows superior PFS compared to afatinib in NSCLC patients with uncommon EGFR mutations. This evidence positions dacomitinib as a key compound for preclinical and clinical research focused on this understudied, yet therapeutically challenging, subset of lung cancer.

Preclinical Studies on HER2/HER4-Dependent Signaling

With its verified potent inhibition of HER2 (IC50 45.7 nM) and HER4 (IC50 73.7 nM) in addition to EGFR [1], dacomitinib is a valuable tool compound for probing the role of HER family co-signaling in cancer cell proliferation, migration, and drug resistance. This broad inhibition profile, distinct from gefitinib or erlotinib, makes it suitable for research on tumors with potential HER2 or HER4 co-dependencies.

Pharmacokinetic Studies of CYP2D6-Mediated Metabolism

Dacomitinib's unique dependence on CYP2D6 for metabolism [1] makes it a relevant probe for investigating pharmacokinetic variability related to CYP2D6 genetic polymorphisms and for designing and interpreting drug-drug interaction studies involving CYP2D6 substrates or inhibitors, which is a different scenario from studying other major EGFR TKIs like erlotinib or gefitinib (CYP3A4).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dacomitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.